![molecular formula C17H14ClN3O2S B6069567 4-hydroxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6069567.png)
4-hydroxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
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Overview
Description
Scientific Research Applications
Pharmaceutical Intermediates
4-Hydroxybenzaldehyde is an important intermediate in the synthesis of various pharmaceuticals. It is used in the production of drugs such as antihypertensive agents, antiseptics, and antibiotics .
Spice Industry
This compound serves as an intermediate in the production of spices. It can enhance and fix fragrance in food products like chocolate, ice cream, beverages, and even in daily cosmetics .
Wound Healing
Research has shown that 4-Hydroxybenzaldehyde can significantly promote keratinocyte cell migration and invasion, which are crucial processes in wound healing and re-epithelialization in vivo .
Antibacterial Activity
Hydrazone derivatives of 4-Hydroxybenzaldehyde have been studied for their antibacterial properties, which could be useful in developing new antibacterial agents .
Analytical Reagents
Hydrazone compounds are used as analytical reagents for the spectroscopic determination of different metal ions in various samples including food, environmental, pharmaceutical, and biological samples .
Material Science
Hydrazone derivatives may be used in the synthesis of light-emitting diodes (LEDs), dye-sensitized solar cells (DSSC), nanoparticles, polymers, and as corrosion inhibitors or dyes .
Safety and Hazards
properties
IUPAC Name |
(2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-1-11(2-6-13)9-15-16(23)20-17(24-15)21-19-10-12-3-7-14(22)8-4-12/h1-8,10,15,22H,9H2,(H,20,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAHSQPBWOTEW-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)O)/S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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